Product packaging for 10-Hydroxyamitriptyline(Cat. No.:)

10-Hydroxyamitriptyline

Cat. No.: B1197387
M. Wt: 293.4 g/mol
InChI Key: GHWBJXOKAFHZAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization as a Key Metabolite in Drug Metabolism Studies

The rate of hydroxylation can be influenced by genetic polymorphisms of the CYP2D6 enzyme, leading to interindividual variations in the plasma concentrations of the metabolite. drugbank.commedicines.org.uknih.gov Studies using human liver microsomes have shown that the rate of amitriptyline (B1667244) demethylation is generally higher than its hydroxylation rate, particularly at higher substrate concentrations. nih.gov While considered a major metabolite, 10-Hydroxyamitriptyline and its counterpart, 10-hydroxynortriptyline (B30761), are reported to have a weaker pharmacological profile compared to the active metabolite nortriptyline (B1679971). drugbank.commedicines.org.uk

Research into this compound is essential for understanding the complete metabolic profile of amitriptyline. The presence and concentration of this metabolite are analyzed in various biological matrices, such as plasma, serum, and urine, to study drug disposition and in therapeutic drug monitoring. ucc.edu.ghtargetmol.commdpi.comnih.govnih.govresearchgate.net The development of sensitive analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), has been crucial for the precise quantification of this compound and its isomers in these studies. ucc.edu.ghmdpi.comnih.govnih.gov For instance, a GC-MS method was validated for quantifying this compound in urine samples of patients, with linear calibration curves over a range of 10-100 µg/L. ucc.edu.gh Another study reported an average concentration of 3.65 µg/L of this compound in patient urine. ucc.edu.gh

Overview of Isomeric Forms: (E)- and (Z)-10-Hydroxyamitriptyline

Hydroxylation of amitriptyline at the C-10 position creates a new chiral center, leading to the formation of stereoisomers. These are designated as (E)- and (Z)-10-Hydroxyamitriptyline, also referred to as trans- and cis-10-Hydroxyamitriptyline, respectively. drugbank.commedicines.org.uk Both are racemic alcoholic metabolites of amitriptyline. sigmaaldrich.comtargetmol.comnih.gov

The formation of these isomers is stereoselective. scielo.brresearchgate.net The CYP2D6 enzyme-mediated hydroxylation preferentially produces the (E)-isomer. scielo.brresearchgate.net Further metabolic processes, such as glucuronidation, are also enantioselective. nih.govbath.ac.uk Research on urine samples from patients has shown that while (E)-10-Hydroxyamitriptyline is excreted mainly as the (-)-enantiomer in its free form and as an O-glucuronide, the N-glucuronide contains similar amounts of both enantiomers. nih.gov For (Z)-10-Hydroxyamitriptyline, an excess of the (+)-isomer was found in unconjugated, total conjugated, and N-glucuronidated forms in one patient studied. nih.gov

The distinct stereochemistry of these isomers necessitates specific analytical techniques for their separation and quantification. nih.govnih.govcapes.gov.br Various chromatographic methods have been developed to simultaneously measure amitriptyline, nortriptyline, and the (E)- and (Z)-isomers of this compound and 10-hydroxynortriptyline in plasma and serum. scielo.brnih.govnih.govcapes.gov.br These methods are vital for detailed pharmacokinetic studies and for understanding the clinical implications of the stereoselective metabolism of amitriptyline. nih.govresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound Isomers

Property(E)-10-Hydroxyamitriptyline(Z)-10-Hydroxyamitriptyline
Molecular Formula C₂₀H₂₃NO hmdb.canih.govC₂₀H₂₃NO nih.govncats.io
Molecular Weight 293.4 g/mol nih.gov293.4027 g/mol ncats.io
IUPAC Name (5E)-5-[3-(Dimethylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d] ncats.ioannulen-10-ol chemspider.com(2Z)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol nih.gov
Synonyms trans-10-Hydroxyamitriptyline drugbank.commedicines.org.ukcis-10-Hydroxyamitriptyline drugbank.comnih.gov
Stereochemistry Racemic nih.govRacemic ncats.io
PubChem CID 54854936420900 nih.gov

Table 2: Selected Analytical Methods for this compound Quantification

Analytical TechniqueMatrixAnalytes MeasuredDetection Limit (LOD) / LLOQKey Findings/Reference
GC-CIMS Human PlasmaAmitriptyline, Nortriptyline, this compound, 10-HydroxynortriptylineNot SpecifiedEarly method using stable isotope dilution. mdpi.com
Capillary GC with NPD PlasmaAmitriptyline, Nortriptyline, (E)-10-Hydroxyamitriptyline, (E)- and (Z)-10-Hydroxynortriptyline< 0.5 ng/mLOffered rapid analysis of individual isomers with high sensitivity. nih.gov
HPLC with UV Detection Plasma/SerumAmitriptyline, Nortriptyline, (E)- and (Z)-isomers of this compound and 10-Hydroxynortriptyline5 ng/mL (quantitation limit)Column-switching system for direct sample injection; recoveries between 84-112%. nih.govcapes.gov.br
HPLC-DAD Human PlasmaAmitriptyline, Nortriptyline, (E)- and (Z)-10-Hydroxyamitriptyline, (E)- and (Z)-10-Hydroxynortriptyline, Desmethylnortriptyline5 ng/mL (LLOQ)Simple, sensitive method with two-step liquid-liquid extraction. scielo.brscielo.br
LC-MS/MS Human SerumAmitriptyline, Nortriptyline, (E)- and (Z)-10-Hydroxyamitriptyline, (E)- and (Z)-10-Hydroxynortriptyline0.5 ng/mL (LLOQ)Highly sensitive method with a total run time of 6 minutes. researchgate.netresearchgate.net
GC-MS UrineAmitriptyline, this compound2.0 µg/L (LOD)Validated for quantification in patients, showing extensive metabolism of amitriptyline to this compound. ucc.edu.gh

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23NO B1197387 10-Hydroxyamitriptyline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-21(2)13-7-12-17-16-9-4-3-8-15(16)14-20(22)19-11-6-5-10-18(17)19/h3-6,8-12,20,22H,7,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWBJXOKAFHZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90873785
Record name 10-Hydroxyamitriptyline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159-82-6
Record name 10-Hydroxyamitriptyline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biotransformation Pathways and Enzymatic Mechanisms of 10 Hydroxyamitriptyline

Formation from Amitriptyline (B1667244): Hydroxylation at the C10 Position

10-Hydroxyamitriptyline is a significant metabolite of amitriptyline, formed through an oxidative reaction. jst.go.jp This biotransformation primarily involves the introduction of a hydroxyl group (-OH) at the C10 position of the ethylene (B1197577) bridge within the central seven-membered ring of the amitriptyline molecule. pgkb.orgdrugbank.comresearchgate.net This hydroxylation reaction is a major metabolic route for amitriptyline, alongside N-demethylation. nih.govtandfonline.commedicines.org.uknih.gov The process yields stereoisomers, namely (E)-10-hydroxyamitriptyline and (Z)-10-hydroxyamitriptyline, which are racemic alcoholic metabolites. pgkb.orgdrugbank.comnih.govg-standaard.nlpsu.edu

Cytochrome P450 Isozyme Involvement in 10-Hydroxylation

The hydroxylation of amitriptyline is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. nih.govtandfonline.com The specific isozymes involved exhibit genetic polymorphism, leading to significant interindividual variability in metabolic rates. researchgate.netpsu.eduresearchgate.net

Primary Role of CYP2D6

The cytochrome P450 isozyme CYP2D6 is the principal enzyme responsible for mediating the 10-hydroxylation of both amitriptyline and its primary active metabolite, nortriptyline (B1679971). researchgate.netnih.govresearchgate.netresearchgate.netpharmgkb.orgpsu.edumaps.org Studies using cDNA-expressed human CYP enzymes have confirmed that CYP2D6 is the sole enzyme that mediates the hydroxylation of amitriptyline. g-standaard.nl This enzyme is highly polymorphic in the population, which can lead to pronounced differences in plasma concentrations of the parent drug and its metabolites. researchgate.netresearchgate.net Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype, which directly impacts the formation rate of this compound. drugbank.comresearchgate.net The activity of CYP2D6 is also crucial for the formation of the (E)-10-hydroxy metabolites. pharmgkb.orgmaps.org

Contributions of Other Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP3A4)

Table 1: Cytochrome P450 Isozymes in Amitriptyline Metabolism

Enzyme Primary Role in Amitriptyline Metabolism
CYP2D6 Primary enzyme for 10-hydroxylation of amitriptyline and nortriptyline. g-standaard.nlresearchgate.netresearchgate.net
CYP2C19 Primary enzyme for N-demethylation to nortriptyline. nih.govg-standaard.nl
CYP3A4 Secondary role in N-demethylation. researchgate.netnih.govresearchgate.net
CYP1A2 Minor role in metabolism. researchgate.netresearchgate.net
CYP2C9 Minor role in metabolism. researchgate.netresearchgate.net

Stereoselective and Enantioselective Metabolic Processes

The formation of this compound is a highly specific process in terms of its three-dimensional chemical structure. The hydroxylation reaction is both stereo- and enantioselective. pgkb.orgdrugbank.comresearchgate.net

Stereoselectivity : The reaction produces two geometric isomers, or stereoisomers, designated as (E) and (Z), based on the orientation of the hydroxyl group relative to the rest of the molecule. g-standaard.nl The (E)-isomer is typically the major product formed. pgkb.orgdrugbank.comresearchgate.netg-standaard.nl

Enantioselectivity : As the C10 carbon becomes a chiral center upon hydroxylation, each stereoisomer exists as a pair of enantiomers, (+) and (-). The enzymatic process, particularly by CYP2D6, shows a preference for producing specific enantiomers. Research indicates that CYP2D6 activity is directly responsible for the formation of the (-)-(E)-10-hydroxyamitriptyline enantiomer. pgkb.orgresearchgate.netnih.gov The formation of other enantiomers, such as (+)-E-10-hydroxynortriptyline, shows a positive correlation with poor CYP2D6 metabolism, suggesting they are formed through alternative, minor pathways.

Analysis of metabolites in urine reveals this selectivity. For the E-isomer, the unconjugated (free) form and the O-glucuronide consist mainly of the (-)-enantiomer. g-standaard.nl In contrast, the N-glucuronide of the E-isomer contains roughly equal amounts of the (+) and (-) enantiomers. g-standaard.nl For the Z-isomer, an excess of the (+)-enantiomer has been observed. g-standaard.nl

Subsequent Conjugation Reactions: Glucuronidation (O- and N-Glucuronides)

Following its formation, this compound is further metabolized through phase II conjugation reactions, primarily glucuronidation. researchgate.netnih.govresearchgate.net This process increases the water solubility of the metabolite, facilitating its excretion from the body. nih.gov Two types of glucuronide conjugates are formed:

O-Glucuronides : The hydroxyl group at the C10 position is a site for conjugation with glucuronic acid, forming an O-linked glucuronide. g-standaard.nl As noted previously, the O-glucuronide of (E)-10-hydroxyamitriptyline is predominantly derived from the (-)-enantiomer. g-standaard.nl

N-Glucuronides : The tertiary amine in the side chain can also be conjugated, forming a quaternary ammonium-linked N-glucuronide. pgkb.orgresearchgate.netg-standaard.nl This pathway is also subject to stereochemical influences, but unlike O-glucuronidation, the N-glucuronide of the E-isomer is formed from both the (+) and (-) enantiomers in similar quantities. g-standaard.nl N-glucuronidation can also occur prior to the hydroxylation step. pgkb.org

Kinetic Characterization of Enzymatic Reactions (e.g., Km, Vmax)

The efficiency and rate of the formation of this compound can be described by enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). The Km value represents the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate (a lower Km signifies higher affinity). Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

Studies using expressed human CYP2D6 have determined these kinetic parameters for the 10-hydroxylation of amitriptyline. One study reported a Km of 10.70 µM and a Vmax of 8.99 nmol/h/mg protein for the formation of total (E + Z) this compound. researchgate.net Another study focusing on (E)-10-hydroxyamitriptyline production by CYP2D6 reported a high-affinity Km value of 5-13 µmol/L . g-standaard.nl

The kinetics can be complex, with some research suggesting biphasic kinetics for E-10-hydroxylation in human liver microsomes, indicating the involvement of both a high-affinity (likely CYP2D6) and a low-affinity enzyme system. pgkb.org Genetic variants of CYP2D6 also significantly impact these kinetics. For example, the CYP2D6.10 variant, common in Asian populations, exhibits a reduced intrinsic clearance for amitriptyline hydroxylation compared to the wild-type CYP2D6.1 enzyme.

Table 2: Kinetic Parameters for 10-Hydroxylation of Amitriptyline by CYP2D6

Parameter Value Enzyme System Reference
Km 10.70 µM Expressed human CYP2D6 researchgate.net
Vmax 8.99 nmol/h/mg protein Expressed human CYP2D6 researchgate.net
Km 5-13 µM Expressed human CYP2D6 g-standaard.nl

In Vitro Models for Biotransformation Studies

The study of this compound's formation and subsequent metabolism is heavily reliant on in vitro models. These systems allow for the investigation of specific metabolic pathways and the identification of the enzymes responsible under controlled laboratory conditions. Key models include hepatic microsomes, expressed human cell lines, and microbial systems, each offering unique advantages for understanding the biotransformation of amitriptyline and its derivatives.

Hepatic Microsomes

Human liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov They are a standard and critical tool for studying the phase I metabolism of drugs. nih.gov In the context of amitriptyline, human liver microsomes have been instrumental in elucidating the primary pathways of its biotransformation: N-demethylation and hydroxylation. fda.gov.phdrugbank.comnih.gov

Research using microsomes from adult human livers has demonstrated that the N-demethylation of amitriptyline to nortriptyline and the demethylation of this compound are significant metabolic routes. nih.govsigmaaldrich.com Studies measuring the rates of these reactions show that demethylation generally occurs faster than hydroxylation, especially at higher substrate concentrations. nih.govsigmaaldrich.com For instance, at a substrate concentration of 100 µM, the rate of amitriptyline demethylation was found to be substantially higher than its hydroxylation. nih.gov This suggests that demethylation is a high-capacity pathway.

The 10-hydroxylation of amitriptyline, which forms this compound, is primarily mediated by the CYP2D6 enzyme, with minor contributions from other isozymes like CYP3A4 and CYP2B6. hpra.iepsu.edudrugsporphyria.net In contrast, N-demethylation involves a broader range of enzymes, including CYP2C19, CYP3A4, CYP1A2, and CYP2C9. fda.gov.phhpra.ie Kinetic studies in human liver microsomes have shown that the 10-hydroxylation pathway appears to be saturable, approaching a plateau at high substrate concentrations, whereas the demethylation pathway does not show similar saturation kinetics. nih.govsigmaaldrich.com Furthermore, interactions have been observed at the microsomal level; amitriptyline and its primary metabolite, nortriptyline, can mutually inhibit each other's hydroxylation. nih.gov

Table 1: Metabolic Rates of Amitriptyline in Human Liver Microsomes

This table summarizes the range of metabolic rates for the demethylation and hydroxylation of amitriptyline at two different concentrations in human liver microsomes. The data illustrates the higher capacity of the demethylation pathway.

Metabolic PathwaySubstrate Concentration (µM)Range of Metabolic Rate (pmol/mg protein/10 min)
Amitriptyline Demethylation596 - 570
1001750 - 9230
Amitriptyline Hydroxylation543 - 146
100305 - 871

Data sourced from Mellström B, von Bahr C (1981). nih.gov

Expressed Human Cell Lines

To identify the specific human CYP isoforms responsible for a given metabolic reaction, researchers use heterologous expression systems. These involve introducing the cDNA for a single human CYP enzyme into a cell line that otherwise lacks P450 activity, such as lymphoblasts, yeast, or insect cells (producing "Supersomes"). psu.eduscispace.comnih.gov This allows the catalytic activity of each individual enzyme to be studied in isolation.

Using this approach, studies have precisely mapped the enzymes that catalyze the key biotransformation steps of amitriptyline. It was confirmed that the E-10 hydroxylation of amitriptyline is catalyzed by CYP2D6, CYP2B6, and CYP3A4. psu.edu In contrast, N-demethylation is a more promiscuous reaction, catalyzed by a wider array of enzymes: CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. psu.edu

Table 2: Enzyme Kinetic Parameters for Amitriptyline Metabolism by Expressed Human CYP Isoforms

This table presents the kinetic parameters for the two main metabolic pathways of amitriptyline, catalyzed by individual, heterologously expressed human CYP enzymes.

CYP IsoformMetabolic ReactionKm (µM)Vmax (pmol/min/pmol CYP)
Amitriptyline E-10 Hydroxylation
CYP2D6Hydroxylation2.617.6
CYP2B6Hydroxylation28.61.8
CYP3A4Hydroxylation1432.1
Amitriptyline N-Demethylation
CYP2C19Demethylation1342.6
CYP3A4Demethylation13332.5
CYP2D6Demethylation10.710.8
CYP1A2Demethylation18.55.5
CYP2C9Demethylation40.54.8
CYP2B6Demethylation1002.8
CYP2C8Demethylation1141.6

Data sourced from Venkatakrishnan K, et al. (2001). psu.edu

Fungal and Bacterial Systems

Microbial biotransformation has emerged as a valuable tool for producing drug metabolites. Certain microorganisms, including fungi and bacteria, possess P450 enzyme systems that can perform metabolic reactions analogous to those in humans. researchgate.net These systems can serve as "green" factories for synthesizing reference standards of metabolites, which are essential for analytical and toxicological studies.

Studies have utilized P450 enzymes from the myxobacterium Sorangium cellulosum So ce56 to investigate the metabolism of tricyclic antidepressants. researchgate.netpsu.edu It was demonstrated that specific bacterial P450s, namely CYP264A1 and CYP267B1, can efficiently convert amitriptyline into its (E)-10-hydroxyamitriptyline metabolite. researchgate.net This is the same stereoisomer preferentially formed by human CYP enzymes, highlighting the utility of this microbial system for mimicking human metabolism. researchgate.net

The scalability of these microbial systems is a significant advantage. Using whole-cell bioconversion systems with engineered E. coli or resting cells, researchers have been able to produce milligram quantities of this compound. psu.edu This provides a practical and efficient alternative to chemical synthesis or isolation from human-derived samples for obtaining the quantities of the metabolite needed for further research.

Pharmacological and Biochemical Investigations of 10 Hydroxyamitriptyline

Mechanistic Analysis of Neurotransmitter Reuptake Inhibition

The therapeutic efficacy of many antidepressant medications is attributed to their ability to inhibit the reuptake of key neurotransmitters in the synaptic cleft, thereby increasing their availability. The following subsections detail the interaction of 10-hydroxyamitriptyline with the serotonin (B10506) and norepinephrine (B1679862) transporters.

Serotonin Transporter Interaction

CompoundSerotonin Transporter (SERT) Kᵢ (nM)
Amitriptyline (B1667244)3.45
Nortriptyline (B1679971)161
This compound Data not available

Kᵢ (inhibition constant) represents the concentration of a ligand that is required to occupy 50% of the receptors in the absence of a competing ligand. A lower Kᵢ value indicates a higher binding affinity.

Norepinephrine Transporter Interaction

Research suggests that this compound shares a pharmacological profile with nortriptyline, which is a potent inhibitor of the norepinephrine transporter (NET). Studies on the metabolites of nortriptyline have indicated that 10-hydroxynortriptyline (B30761) is equipotent to nortriptyline in inhibiting neuronal noradrenaline uptake. This suggests that the hydroxylation at the 10-position does not diminish its activity at the norepinephrine transporter.

CompoundNorepinephrine Transporter (NET) Kᵢ (nM)
Amitriptyline13.3
Nortriptyline3.4
This compound Potent (Specific Kᵢ data not available)

Kᵢ (inhibition constant) represents the concentration of a ligand that is required to occupy 50% of the receptors in the absence of a competing ligand. A lower Kᵢ value indicates a higher binding affinity.

Receptor Binding Profile and Affinities

Beyond their effects on neurotransmitter reuptake, tricyclic antidepressants and their metabolites interact with a variety of other receptors, which contributes to their therapeutic actions and side-effect profiles.

Comparative Receptor Binding Potencies with Parent Compound and Other Metabolites

A significant finding in the study of hydroxylated metabolites of tricyclic antidepressants is their altered affinity for certain receptors, which can lead to a more favorable side-effect profile. For instance, research on 10-hydroxynortriptyline, a closely related metabolite, has shown that it possesses a significantly lower affinity for muscarinic acetylcholine (B1216132) receptors compared to nortriptyline. Specifically, E-10-OH-nortriptyline has only 1/18th the affinity of nortriptyline for the muscarinic receptor. This reduction in anticholinergic activity is a noteworthy characteristic, as anticholinergic side effects are a common issue with tricyclic antidepressants. Given the structural similarities, it is hypothesized that this compound may also exhibit reduced affinity for muscarinic receptors compared to amitriptyline.

ReceptorAmitriptyline Kᵢ (nM)Nortriptyline Kᵢ (nM)10-Hydroxynortriptyline Kᵢ (nM)This compound
Muscarinic AcetylcholinePotentPotentSignificantly WeakerHypothesized to be weaker
Histamine H10.5Data not availableData not availableData not available
5-HT2235Data not availableData not availableData not available

Kᵢ (inhibition constant) represents the concentration of a ligand that is required to occupy 50% of the receptors in the absence of a competing ligand. A lower Kᵢ value indicates a higher binding affinity.

Cellular Disposition and Transport Mechanisms (e.g., Organic Cation Transporter 1 (OCT1) and Cytochrome P450 2D6 Interplay)

The concentration of this compound in the body is influenced by the interplay of metabolic enzymes and drug transporters. The formation of this compound from amitriptyline is primarily catalyzed by the enzyme Cytochrome P450 2D6 (CYP2D6). Genetic variations in the CYP2D6 gene can lead to significant differences in the rate of this metabolic process, affecting the plasma concentrations of both the parent drug and its hydroxylated metabolite.

Advanced Analytical Methodologies for 10 Hydroxyamitriptyline Quantification

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of 10-hydroxyamitriptyline, enabling its separation from the parent drug, other metabolites, and endogenous interferences. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the two most established techniques, with liquid chromatography-mass spectrometry (LC-MS/MS) emerging as the gold standard for its high sensitivity and specificity.

Gas Chromatography (GC) and Capillary Gas Chromatography

Gas chromatography has been a foundational technique for the analysis of tricyclic antidepressants and their metabolites, including this compound. mdpi.comencyclopedia.pubresearchgate.net Early methods often utilized packed columns, but the advent of capillary columns significantly improved resolution and sensitivity. mdpi.com Capillary GC with nitrogen-sensitive detection has been successfully used for the quantification of amitriptyline (B1667244) and its metabolites, including the isomers of this compound, in plasma. nih.gov This method offers rapid analysis of individual isomers and enhanced sensitivity compared to some HPLC methods. nih.gov

GC-mass spectrometry (GC-MS) provides even greater specificity. mdpi.comnih.gov A GC-MS method using electron impact ionization was developed for the determination of amitriptyline and its major metabolites, including this compound, in human serum. mdpi.com Another approach employed stable isotope dilution and gas chromatography-chemical ionization mass spectrometry (GC-CIMS) to measure this compound in human plasma, achieving a sensitivity of 0.5 ng/mL. nih.gov To improve the gas chromatographic properties of the polar hydroxy metabolites, derivatization is often necessary. nih.govucc.edu.gh For instance, the two alcohol metabolites can be dehydrated during sample preparation to yield compounds with better GC and MS characteristics. nih.gov

Key Features of GC Methods for this compound Analysis:

Detectors: Nitrogen-Phosphorus Detector (NPD), Nitrogen-Sensitive Detector, Flame-Ionization Detection (FID), and Mass Spectrometry (MS). mdpi.comnih.govoup.com

Columns: Capillary columns such as DB-1, DB-5MS, and SPB-1 are commonly used. mdpi.com

Sample Preparation: Liquid-liquid extraction (LLE) is a frequent choice for sample cleanup. mdpi.com

Derivatization: Often required to improve the volatility and thermal stability of this compound. mdpi.comucc.edu.gh

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile and widely used technique for the quantification of this compound in biological fluids. nih.govnih.govresearchgate.netresearchgate.net HPLC methods offer the advantage of analyzing the thermally labile and polar metabolites without the need for derivatization.

A variety of HPLC methods have been developed, often employing reversed-phase columns (e.g., C8, C18) and UV detection. nih.govnih.gov One method achieved the simultaneous determination of seven tricyclic antidepressants and seven metabolites, including this compound, in human plasma using a C8 reversed-phase column and UV detection at 220 nm. nih.gov Another HPLC method utilized a column-switching system for direct injection of plasma or serum, allowing for the simultaneous quantification of amitriptyline, nortriptyline (B1679971), and the E- and Z-isomers of this compound and 10-hydroxynortriptyline (B30761). nih.govcapes.gov.br This method used a cyanopropyl analytical column and provided a rapid analysis time of less than 20 minutes. nih.gov

The sensitivity of HPLC methods can be enhanced through various strategies. For instance, a method with a detection limit as low as 5 ng/mL was developed for this compound and its related compounds. nih.gov Another sensitive HPLC method allowed for the determination of common tricyclic antidepressants and their metabolites with a sensitivity of at least 5 µg/L in serum. nih.gov

Table 1: Comparison of Selected HPLC Methods for this compound Quantification

Analytical ColumnMobile PhaseDetectionSample TypeKey Findings
C8 Reversed Phase68% aqueous phosphate (B84403) buffer (pH 3.0) and 32% ACNUV (220 nm)Human PlasmaLOQs < 9.1 ng/mL, LODs < 3.1 ng/mL for all analytes. nih.gov
CyanopropylAcetonitrile-methanol-0.01 M phosphate buffer (pH 6.8)UVHuman Plasma/SerumSimultaneous quantitation of E- and Z-isomers of this compound. nih.govcapes.gov.br
Microparticulate SilicaAcetonitrile-methanol-aqueous ammonium (B1175870) hydroxide (B78521) (93:7:0.4)UV (220 nm)Human Whole BloodLower limit of detection was 2 ng/ml for this compound. nih.gov
Lichrospher RP8ecPhosphate buffer (pH 2.3) and acetonitrile (B52724) (63:37, v/v)DAD (210 nm)Human PlasmaLowest limit of detection was 5 ng/mL for all analytes. scielo.br

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Tandem Mass Spectrometry (MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the quantification of this compound due to its exceptional sensitivity, specificity, and high-throughput capabilities. nih.govresearchgate.net This technique combines the separation power of HPLC with the precise detection and structural elucidation capabilities of tandem mass spectrometry. wikipedia.org

A highly sensitive and specific LC-MS/MS method was developed for the simultaneous determination of amitriptyline, nortriptyline, and their hydroxy-metabolites, including E- and Z-10-hydroxyamitriptyline, in human serum. nih.govresearchgate.net This method utilized a simple protein precipitation for sample preparation and achieved a lower limit of quantitation of 0.5 ng/mL for all analytes. nih.gov The total run time was a mere 6 minutes, demonstrating the efficiency of this approach. nih.govresearchgate.net The use of deuterated internal standards is common in LC-MS/MS methods to ensure high accuracy and precision. nih.gov

The power of tandem mass spectrometry lies in its ability to perform multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte, significantly reducing background noise and enhancing selectivity. researchgate.net

Sample Preparation and Derivatization Strategies for Enhanced Analysis

Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte of interest, thereby improving the accuracy and sensitivity of the analysis. For this compound, common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. mdpi.comucc.edu.ghjoanneum.at

LLE is a classic technique where the analyte is extracted from the aqueous biological fluid into an immiscible organic solvent. mdpi.com SPE utilizes a solid sorbent to retain the analyte, which is then eluted with a suitable solvent. ucc.edu.gh Protein precipitation, often with acetonitrile, is a simpler and faster method for removing proteins from plasma or serum samples. nih.govwaters.com A study comparing various sample preparation methods found that while all provided acceptable recoveries, the highest recovery for this compound (89%) was achieved with protein precipitation using acetonitrile/formic acid. joanneum.at

Derivatization is a chemical modification process often employed in GC analysis to increase the volatility and thermal stability of polar analytes like this compound. mdpi.comucc.edu.gh This can involve converting the hydroxyl group to a less polar functional group. For HPLC, derivatization is less common but can be used to enhance detection, for example, by introducing a fluorescent tag. nih.gov

Isomer-Specific Quantification Techniques (E- and Z-isomers)

This compound exists as two geometric isomers, (E) and (Z), due to the restricted rotation around the double bond in the cycloheptene (B1346976) ring. nih.gov These isomers can have different pharmacological activities and metabolic profiles, making their separate quantification important.

Several chromatographic methods have been developed to separate and quantify the E- and Z-isomers of this compound. nih.govcapes.gov.br An HPLC method using a cyanopropyl analytical column successfully separated the E- and Z-isomers of both this compound and 10-hydroxynortriptyline in plasma and serum. nih.govcapes.gov.br Similarly, an LC-MS/MS method was able to separate the isobaric E- and Z-isomers of this compound and its nortriptyline analogue in human serum. nih.gov

Enantiomeric Separation and Quantification Methods (e.g., Chiral Chromatography, Diastereomeric Derivatives)

The this compound molecule also contains a chiral center at the C10 position, meaning it exists as a pair of enantiomers for each geometric isomer. These enantiomers can exhibit different pharmacological and toxicological properties. Therefore, methods for their separation and quantification are of significant interest.

One approach to separate enantiomers is through the formation of diastereomeric derivatives. A study successfully separated the enantiomers of E- and Z-10-hydroxyamitriptyline by HPLC after derivatization with R-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's reagent). nih.govresearchgate.net This allowed for the analysis of the enantiomeric composition in human urine. nih.gov

Chiral chromatography is another powerful technique for the direct separation of enantiomers. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. While specific applications of chiral chromatography for this compound are less documented in the provided context, it represents a key methodology for enantiomeric separation in pharmaceutical analysis. mdpi.com

Method Validation Parameters: Sensitivity and Reproducibility

The validation of any analytical method is crucial to ensure the reliability and consistency of results. ujpronline.com For the quantification of this compound, two of the most critical validation parameters are sensitivity and reproducibility. Sensitivity determines the smallest amount of the analyte that can be reliably detected and quantified, while reproducibility assesses the consistency of the results over repeated measurements. ujpronline.comwisdomlib.org These parameters are essential for establishing a method's fitness for its intended purpose, particularly in therapeutic drug monitoring and pharmacokinetic studies where accuracy at low concentrations is paramount.

Sensitivity

Method sensitivity is typically defined by two key parameters: the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.

Various advanced analytical techniques have been validated for the quantification of this compound, each demonstrating different levels of sensitivity. For instance, a high-pressure liquid chromatographic (HPLC) method with UV absorbance detection determined a lower limit of detection of 2 ng/mL for this compound in human whole blood. nih.gov Another study employing HPLC with diode-array detection (DAD) established both the limit of detection and the lower limit of quantitation (LLOQ) at 5 ng/mL for E-10-hydroxyamitriptyline and Z-10-hydroxyamitriptyline in human plasma. scielo.brscielo.br

Gas chromatography-mass spectrometry (GC-MS) methods have also been developed. One such method reported an LOD ranging from 2.0 to 3.0 µg/L (or ng/mL) and an LOQ from 6.0 to 10.0 µg/L for this compound in urine. ucc.edu.gh A more sensitive gas-liquid chromatography (GLC) method coupled with a nitrogen-phosphorus-selective detector (NPD) achieved an LOD of 1.5 ng/mL for both E- and Z-10-hydroxyamitriptyline in serum or plasma. nih.gov Another study using capillary gas chromatography with nitrogen-sensitive detection reported detection limits slightly less than 0.5 ng/mL for 10-hydroxy(E)amitriptyline in plasma samples. nih.gov

The highest sensitivity is often achieved with liquid chromatography-tandem mass spectrometry (LC-MS/MS). A practical LC-MS/MS method developed for human serum was able to simultaneously quantify E-10-hydroxyamitriptyline and Z-10-hydroxyamitriptyline with an LLOQ of 0.5 ng/mL for all analytes. nih.gov

Table 1: Sensitivity Parameters for this compound Quantification This table is interactive. You can sort and filter the data.

Analytical Method Matrix Analyte(s) Limit of Detection (LOD) Limit of Quantification (LOQ) Citation(s)
HPLC-UV Whole Blood This compound 2 ng/mL Not Reported nih.gov
HPLC-DAD Human Plasma E- & Z-10-Hydroxyamitriptyline 5 ng/mL 5 ng/mL scielo.brscielo.br
GC-MS Urine This compound 2.0-3.0 µg/L 6.0-10.0 µg/L ucc.edu.gh
GLC-NPD Serum/Plasma E- & Z-10-Hydroxyamitriptyline 1.5 ng/mL Not Reported nih.gov
Capillary GC-NPD Plasma 10-Hydroxy(E)amitriptyline < 0.5 ng/mL Not Reported nih.gov
LC-MS/MS Human Serum E- & Z-10-Hydroxyamitriptyline Not Reported 0.5 ng/mL nih.gov

Reproducibility

Reproducibility is assessed through precision studies, which measure the closeness of agreement between a series of measurements. It is typically evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). wisdomlib.org Intra-day precision examines variability within the same day and under the same operating conditions, while inter-day precision assesses variability across different days. wisdomlib.org This parameter is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).

For the quantification of this compound and its isomers, method validation studies have demonstrated excellent reproducibility. An HPLC-DAD method showed that for E-10-hydroxyamitriptyline, the intra-assay precision (%RSD) was ≤ 10.5% and the inter-assay precision was ≤ 12.1%. scielo.brijpsjournal.com

A gas-liquid chromatography method reported within-day and between-day precision for E-10-hydroxy metabolites to be between 6% and 15% at low, moderate, and high concentrations. nih.gov For the Z-10-hydroxy metabolites, precision at low concentrations (10 ng/ml) was found to be up to 19%. nih.gov Another study using capillary gas chromatography found that the coefficients of variation for within-run and between-run analyses were less than 12% and 9%, respectively. nih.gov Derivatization procedures, such as acetylation and trifluoroacetylation, have also been noted to improve assay reproducibility in quantitative analyses of amitriptyline and its metabolites. tandfonline.com

Table 2: Reproducibility Data for this compound Quantification This table is interactive. You can sort and filter the data.

Analytical Method Analyte(s) Intra-day Precision (%RSD / %CV) Inter-day Precision (%RSD / %CV) Citation(s)
HPLC-DAD E-10-Hydroxyamitriptyline ≤ 10.5% ≤ 12.1% scielo.brijpsjournal.com
GLC-NPD E-10-Hydroxy Metabolites 6% - 15% 6% - 15% nih.gov
GLC-NPD Z-10-Hydroxy Metabolites (at 10 ng/mL) Up to 19% Up to 19% nih.gov
Capillary GC 10-Hydroxy(E)amitriptyline < 12% < 9% nih.gov

Structural Elucidation of 10 Hydroxyamitriptyline and Its Conjugates

Spectroscopic Techniques for Molecular Structure Determination

A combination of spectroscopic methods is employed to build a comprehensive picture of the molecular structure of 10-hydroxyamitriptyline.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. upi.edu Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized for the comprehensive structural analysis of this compound. emerypharma.comulethbridge.ca

1D NMR, including ¹H-NMR (proton) and ¹³C-NMR (carbon-13) spectroscopy, offers fundamental structural details. upi.eduirisotope.com ¹H-NMR spectra provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C-NMR spectra reveal the number and types of carbon atoms in the molecule, such as those in methyl, methylene, aromatic, and carbonyl groups. irisotope.com While powerful, complex molecules can lead to crowded 1D spectra with overlapping signals, making interpretation challenging. ulethbridge.camnstate.edu

2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), address the limitations of 1D NMR by spreading the signals across two dimensions, revealing correlations between nuclei. emerypharma.commnstate.edu

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. emerypharma.com It helps to establish the connectivity of proton networks within the molecule. emerypharma.commnstate.edu

Together, these NMR methods allow for the unambiguous assignment of all proton and carbon signals, confirming the chemical structure of this compound. emerypharma.comtandfonline.com

Table 1: Representative NMR Data for this compound (Note: Specific chemical shifts can vary based on the solvent and experimental conditions.)

Technique Observed Feature Interpretation
¹H-NMR Multiple signals in the aromatic regionProtons on the dibenzocycloheptene ring system
Signals in the aliphatic regionProtons of the propylidene side chain and dimethylamino group
A signal corresponding to a hydroxyl protonPresence of the -OH group at the 10-position
¹³C-NMR Multiple signals in the aromatic regionCarbon atoms of the two benzene (B151609) rings
Signals corresponding to sp³ hybridized carbonsCarbons in the side chain and at the 10 and 11 positions
Signal for the carbon bearing the hydroxyl groupConfirms the position of hydroxylation
COSY Cross-peaks between adjacent aliphatic protonsConnectivity within the propylidene side chain
HMBC Correlations between side-chain protons and ring carbonsAttachment of the side chain to the tricyclic system
Correlations from the hydroxyl proton to adjacent carbonsConfirms the location of the hydroxyl group

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.govresearchgate.net It is instrumental in determining the molecular weight of this compound and identifying its metabolites. tandfonline.comimperial.ac.uk High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. researchgate.net

In the analysis of this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed. nih.govresearchgate.netnih.gov These methods separate the compound from a mixture before it enters the mass spectrometer. derpharmachemica.com Electrospray ionization (ESI) is a soft ionization technique often used in LC-MS that allows for the analysis of intact molecules. researchgate.net

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns, generated by breaking the molecule apart within the mass spectrometer, provide structural information. For instance, the fragmentation of the side chain is a characteristic feature. HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, which is crucial for metabolite identification. researchgate.net

Table 2: Mass Spectrometric Data for this compound

Technique Measurement Information Provided
MS Molecular Ion Peak (M+)Confirms the molecular weight of the compound.
Fragmentation PatternProvides structural information based on the masses of the fragments. A key fragment often observed is at m/z 58, corresponding to the dimethylaminopropylidene side chain. nih.gov
HRMS Exact Mass MeasurementDetermines the elemental formula (e.g., C₂₀H₂₃NO). nih.govsigmaaldrich.comsigmaaldrich.com

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. acenet.eduthermofisher.comdrawellanalytical.com Different types of bonds and functional groups absorb at characteristic frequencies, creating a unique "molecular fingerprint" that can be used for identification. thermofisher.com

The FTIR spectrum of this compound would display absorption bands corresponding to its key functional groups.

Table 3: Expected FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching3200-3600 (broad)
C-H (aromatic)Stretching3000-3100
C-H (aliphatic)Stretching2850-3000
C=C (aromatic)Stretching1450-1600
C-O (alcohol)Stretching1050-1260
C-N (amine)Stretching1020-1250

The presence of a broad absorption band in the 3200-3600 cm⁻¹ region is a strong indicator of the hydroxyl group.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. mhlw.go.jpijnrd.org This absorption corresponds to electronic transitions within the molecule, and the resulting spectrum is characteristic of the chromophores present. The dibenzocycloheptene ring system of this compound is a strong chromophore.

While UV-Vis spectroscopy is generally less structurally informative than NMR or MS, it is a useful technique for quantitative analysis and for confirming the presence of the aromatic ring system. ijnrd.org The UV spectrum of this compound would be expected to show absorption maxima characteristic of its tricyclic structure.

Confirmation of Stereochemistry and Isomeric Forms

This compound exists as geometric isomers, designated as E (trans) and Z (cis), due to the restricted rotation around the double bond of the propylidene side chain. nih.govnih.gov Furthermore, the hydroxyl group at the C10 position creates a chiral center, meaning that both the E and Z isomers exist as a pair of enantiomers ((+)- and (-)-forms). nih.govnih.gov Therefore, there are four possible stereoisomers of this compound.

The E and Z isomers can be separated and identified using chromatographic techniques like HPLC and GC. researchgate.netnih.gov The determination of the specific enantiomeric form often requires the use of chiral chromatography or derivatization with a chiral reagent, such as Mosher's reagent, followed by chromatographic separation. nih.gov The specific optical rotation of the separated enantiomers can then be measured. For example, studies have determined the specific optical rotation of (-)-E-10-hydroxyamitriptyline. nih.gov It has been observed that the E-10-hydroxyamitriptyline found in patient urine, either free or as an O-glucuronide, is primarily the (-)-enantiomer. nih.gov

Table 4: Isomeric Forms of this compound

Isomer Type Designation Description
Geometric Isomers E-10-hydroxyamitriptylineThe dimethylaminopropyl group is on the opposite side of the ring system relative to a specific substituent on the other side of the double bond.
Z-10-hydroxyamitriptylineThe dimethylaminopropyl group is on the same side of the ring system relative to a specific substituent on the other side of the double bond. ncats.io
Enantiomers (+)-10-hydroxyamitriptylineDextrorotatory enantiomer.
(-)-10-hydroxyamitriptylineLevorotatory enantiomer.

Structural Characterization of Glucuronidated Metabolites

Glucuronidation is a major metabolic pathway for this compound. This process involves the attachment of a glucuronic acid moiety to the molecule, which increases its water solubility and facilitates its excretion. researchgate.net this compound can form two types of glucuronide conjugates:

O-glucuronides: The glucuronic acid is attached to the 10-hydroxyl group.

N-glucuronides: The glucuronic acid is attached to the nitrogen atom of the dimethylamino group, forming a quaternary ammonium (B1175870) glucuronide. tandfonline.com

The structural characterization of these glucuronidated metabolites is achieved using a combination of enzymatic hydrolysis, chromatography, and spectroscopy. tandfonline.com

Enzymatic Hydrolysis: Treatment with β-glucuronidase can cleave O-glucuronide bonds, releasing the parent this compound, which can then be identified. The quaternary N-glucuronides are resistant to acid hydrolysis but can be cleaved enzymatically. tandfonline.com

Chromatography and Mass Spectrometry: LC-MS is a key technique for separating and identifying glucuronide conjugates. tandfonline.com The mass spectrum of a glucuronide will show a molecular ion peak that is 176 mass units (the mass of glucuronic acid) higher than the parent drug. The fragmentation pattern will also be characteristic, often showing a loss of the glucuronic acid moiety.

NMR Spectroscopy: NMR can definitively confirm the site of glucuronidation. tandfonline.com For an O-glucuronide, the chemical shift of the proton and carbon at the 10-position will be significantly altered compared to the parent compound. For an N-glucuronide, the signals for the N-methyl groups will be affected.

Studies have identified N-glucuronides of both E- and Z-10-hydroxyamitriptyline in human urine, in addition to the previously known O-glucuronides. tandfonline.com

Preclinical and in Vitro Research Applications of 10 Hydroxyamitriptyline Studies

Applications in Fundamental Drug Metabolism Research

10-Hydroxyamitriptyline is crucial for fundamental research into drug metabolism, particularly for investigating the function and genetic variability of the cytochrome P450 enzyme system. The hydroxylation of amitriptyline (B1667244) at the 10-position is a major metabolic pathway, catalyzed predominantly by the enzyme CYP2D6. nih.govpgkb.org Consequently, the rate of this compound formation serves as a direct in vitro and in vivo marker for CYP2D6 activity.

Research in this area often involves quantifying the levels of this compound and other metabolites in various biological samples to understand interindividual differences in drug clearance. nih.gov These differences are often linked to genetic polymorphisms in the CYP2D6 gene, which can lead to distinct metabolic phenotypes, such as poor, intermediate, extensive, or ultrarapid metabolizers. nih.govpgkb.org For individuals with poor metabolizer status for CYP2D6, plasma concentrations of amitriptyline are higher than expected, while the formation of the less active 10-hydroxy metabolite is reduced. nih.govnih.gov Studies using postmortem toxicology cases have shown a clear concordance between CYP2D6 genotypes and the metabolic ratios of amitriptyline to its hydroxylated metabolites. pgkb.org

The study of this compound helps elucidate the complex metabolic network of tricyclic antidepressants. Amitriptyline is also metabolized through demethylation by CYP2C19 to form nortriptyline (B1679971), which is subsequently hydroxylated by CYP2D6 to 10-hydroxynortriptyline (B30761). pgkb.orgnih.govdrugbank.com Therefore, analyzing the full profile of these hydroxylated metabolites provides a comprehensive picture of the roles and interplay of different CYP isoforms.

Table 1: Key Enzymes and Metabolites in Amitriptyline Metabolism

Parent CompoundPrimary EnzymeMetabolic ReactionKey Metabolite(s)
AmitriptylineCYP2D610-Hydroxylation(E)- and (Z)-10-Hydroxyamitriptyline pgkb.org
AmitriptylineCYP2C19, CYP3A4N-demethylationNortriptyline drugbank.com
NortriptylineCYP2D610-Hydroxylation10-Hydroxynortriptyline stjude.org
This compound-N-demethylation10-Hydroxynortriptyline nih.gov

In Vitro Enzyme Inhibition and Induction Studies

In vitro studies are essential for predicting potential drug-drug interactions. While this compound is primarily studied as a metabolite, research has also explored the inhibition of its formation by other compounds. These studies help determine if co-administered drugs might alter amitriptyline's metabolism, leading to changes in efficacy or safety.

Using human liver microsomes, researchers have investigated how various substances can inhibit the E-10-hydroxylation of amitriptyline, a key pathway mediated by CYP2D6. For example, the antifungal drug terbinafine (B446) has been shown to be a potent competitive inhibitor of this reaction. jst.go.jp Such studies are critical for understanding the mechanism of interaction. The inhibitory constant (Kᵢ) is determined to quantify the potency of the inhibition. jst.go.jpnih.gov

Conversely, studies have also examined the potential for amitriptyline and its metabolites to inhibit enzymes. Research using human liver microsomes and deuterium-labeled amitriptyline found that amitriptyline and its demethylated metabolite, nortriptyline, mutually inhibit the hydroxylation of each other. nih.gov This suggests a complex interaction at the active site of the CYP2D6 enzyme. Tricyclic antidepressants as a class, however, appear to have a minimal capacity for mechanism-based inhibition of the major human liver microsomal CYP enzymes involved in drug metabolism. drugsporphyria.net Amitriptyline is also noted as a weak inhibitor of CYP2C19 in vivo. drugsporphyria.net

Table 2: Findings from In Vitro Inhibition Studies

Enzyme/PathwayInhibitorSubstrateInhibition TypeKᵢ ValueResearch Context
CYP2D6 (E-10-hydroxylation)TerbinafineAmitriptylineCompetitive233 ± 26 nMInvestigating the mechanism of drug-drug interaction between terbinafine and amitriptyline. jst.go.jp
CYP2D6 (E-10-hydroxylation)TerbinafineNortriptylineCompetitive207 ± 45 nMInvestigating the mechanism of drug-drug interaction between terbinafine and nortriptyline. jst.go.jp

Mechanistic Studies in Model Systems (e.g., Recombinant Enzymes, Cell Culture)

To isolate and study specific metabolic reactions without the complexity of a full biological system, researchers utilize simplified model systems such as recombinant enzymes and engineered cell cultures.

Recombinant Enzymes: Recombinant human CYP enzymes, which are produced in controlled laboratory settings, are invaluable for pinpointing which specific enzyme is responsible for a particular metabolic step. bdj.co.jp Studies using expressed human CYP2D6 have definitively confirmed that this enzyme not only catalyzes the 10-hydroxylation of amitriptyline but also mediates its N-demethylation to nortriptyline and the subsequent hydroxylation of nortriptyline. tandfonline.com This system allows for the detailed calculation of enzyme kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), which describe the affinity of the enzyme for the substrate and its maximum metabolic capacity. tandfonline.com

Cell Culture: Human cell lines genetically engineered to express a single drug-metabolizing enzyme, such as CYP2D6, provide a cellular environment for studying metabolism. tandfonline.com These models have been used to confirm the metabolic pathways of amitriptyline identified through recombinant enzymes. tandfonline.com More advanced cell culture models involve co-expressing multiple proteins to study more complex interactions. For instance, cells double-transfected with the transporter OCT1 and either CYP2D6 or CYP2C19 have been used to investigate the interplay between drug uptake into the cell and its subsequent metabolism. goettingen-research-online.de For amitriptyline, these studies showed that the metabolic effects in cells expressing both a transporter and an enzyme did not exceed the effects seen in cells expressing only the metabolizing enzyme, providing insights into the rate-limiting steps of its disposition. goettingen-research-online.de

Table 3: Enzyme Kinetics of Amitriptyline Metabolism in a Recombinant CYP2D6 System

Metabolic ReactionKₘ (μM)Vₘₐₓ (nmol/h/mg protein)
Formation of this compound from Amitriptyline10.70 ± 0.208.99 ± 0.47
Formation of Nortriptyline from Amitriptyline47.48 ± 1.323.95 ± 0.11

Data sourced from a study using a human cell line expressing CYP2D6. tandfonline.com

Investigation of Metabolic Pathways using Isotope Labeling Techniques

Isotope labeling is a powerful technique used to trace the journey of a drug through its various metabolic transformations. scbt.commdpi.com In this method, one or more atoms in the drug molecule are replaced with a stable (non-radioactive) isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.comnih.gov This "labeled" molecule is chemically identical to the original drug but has a slightly higher mass, which can be detected by mass spectrometry. mdpi.com

This technique has been applied to the study of amitriptyline metabolism to clarify complex pathways and interactions. In one key study, deuterium-labeled amitriptyline was used to investigate the interaction between amitriptyline and nortriptyline at the microsomal level. nih.gov By tracking the labeled and unlabeled compounds and their metabolites simultaneously, researchers could confirm that the two substances inhibit each other's hydroxylation. nih.gov Interestingly, the same study found that the demethylation of the labeled amitriptyline actually increased when nortriptyline was added, revealing a complex interplay of metabolic pathways. nih.gov Isotope labeling has also been fundamental in proving that the oxygen atom introduced during the formation of this compound is derived from molecular oxygen, a key mechanistic detail of cytochrome P450-mediated reactions. researchgate.net

Future Directions in 10 Hydroxyamitriptyline Research

Development of Advanced Analytical Techniques for Comprehensive Characterization

The accurate quantification of 10-hydroxyamitriptyline and its related compounds in biological matrices is fundamental to understanding its pharmacokinetics and pharmacodynamics. While established methods exist, future research will focus on developing more sophisticated and efficient analytical techniques. The goal is to achieve higher sensitivity, selectivity, and throughput, enabling a more detailed characterization of its metabolic profile, including its stereoisomers.

Historically, techniques such as gas chromatography (GC) coupled with various detectors have been employed. For instance, methods using electron impact ionization GC-MS and gas-liquid chromatography with nitrogen-sensitive detectors were developed for the determination of amitriptyline (B1667244) and its metabolites, including this compound, in human serum and plasma. mdpi.com A gas chromatography-mass spectrometry (GC-MS) method using isobutane (B21531) as a carrier and chemical ionization reagent gas was also developed to measure this compound in plasma. nih.gov

High-performance liquid chromatography (HPLC) is a prevalent procedure, often coupled with diode-array detection (HPLC-DAD) for the simultaneous determination of amitriptyline and its metabolites. researchgate.net However, the future lies in the advancement of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. LC-MS/MS offers superior sensitivity and specificity, allowing for the precise quantification of this compound and its isomers, (E)- and (Z)-10-hydroxyamitriptyline, even at low concentrations. researchgate.net Recent LC-MS/MS methods can achieve a lower limit of quantitation of 0.5 ng/mL for all related analytes in human serum. researchgate.net

Future developments will likely involve:

Enhanced Sample Preparation: Innovations in sample preparation, moving beyond traditional liquid-liquid extraction (LLE) and solid-phase extraction (SPE), will aim to improve recovery and reduce matrix effects, especially for complex biological samples. mdpi.comkcl.ac.ukucc.edu.gh

Advanced Chromatographic Separation: The development of novel stationary phases and column technologies will be crucial for the complete separation of isobaric and stereoisomeric metabolites, such as (E)- and (Z)-10-hydroxyamitriptyline, which have similar physicochemical properties but may have different pharmacological activities. researchgate.net Column-switching techniques in HPLC represent a promising approach for the simultaneous determination of polar and non-polar metabolites with excellent recovery. dcu.ie

High-Resolution Mass Spectrometry (HRMS): The application of HRMS, such as quadrupole time-of-flight (Q-TOF) mass spectrometry, will facilitate the identification of previously unknown or trace-level metabolites, providing a more complete picture of the metabolic fate of amitriptyline. helsinki.fi

Miniaturization and Automation: The trend towards smaller sample volumes and automated workflows will continue, increasing throughput for large-scale clinical and forensic studies. uos.ac.uk

Analytical TechniqueDescriptionApplication in this compound Analysis
GC-MS Gas Chromatography-Mass Spectrometry combines the separation capabilities of GC with the detection power of MS. mdpi.comUsed for the determination of amitriptyline and its major metabolites, including this compound, in human serum. mdpi.com
HPLC-DAD High-Performance Liquid Chromatography with Diode-Array Detection allows for the simultaneous measurement of multiple analytes at various wavelengths. Enables the simultaneous determination of amitriptyline and its metabolites for therapeutic drug monitoring.
LC-MS/MS Liquid Chromatography-Tandem Mass Spectrometry offers high sensitivity and specificity for quantifying compounds in complex mixtures. Considered a state-of-the-art method for the precise quantification of this compound and its isomers in plasma and serum. researchgate.net
Column Switching HPLC An advanced HPLC technique using multiple columns to separate and enrich analytes from complex matrices like plasma. dcu.ieAllows for the direct injection of biological fluids and simultaneous determination of amitriptyline and its polar and non-polar metabolites. dcu.ie

In-depth Mechanistic Studies at the Molecular and Subcellular Levels

Understanding the precise molecular mechanisms underlying the formation and action of this compound is crucial. Amitriptyline metabolism is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. inchem.orgdrugbank.com Specifically, hydroxylation to form this compound is catalyzed mainly by CYP2D6, while demethylation involves CYP2C19 and CYP3A4. nih.govsigmaaldrich.comnih.gov

Future research in this area will focus on:

Enzyme Kinetics and Stereoselectivity: In-depth studies are needed to further characterize the kinetics of the CYP2D6-mediated hydroxylation. It is known that the formation of the (E)-isomer of this compound is favored over the (Z)-isomer. Investigating the structural basis for this stereoselectivity within the CYP2D6 active site will provide significant insights.

Impact of Genetic Polymorphisms: The genes for CYP2D6 and CYP2C19 are highly polymorphic, leading to wide inter-individual variations in enzyme activity. drugbank.comnih.gov This can result in individuals being classified as poor, intermediate, extensive, or ultrarapid metabolizers. nih.gov Future studies will aim to more precisely correlate specific genotypes with plasma concentrations of this compound and its isomers, which could lead to personalized medicine approaches. nih.govpharmgkb.org For example, ultrarapid CYP2D6 metabolizers may have increased plasma concentrations of the potentially cardiotoxic Z-10-hydroxy metabolites. nih.gov

Subcellular Localization and Transport: Research into the subcellular localization of the involved CYP enzymes and the transport mechanisms for amitriptyline and its metabolites across cellular and subcellular membranes will provide a more complete picture of its metabolic pathway.

Computational Modeling and Simulation of Metabolic and Pharmacological Interactions

In silico approaches, including computational modeling and simulation, are becoming indispensable tools in pharmacology and toxicology. helsinki.fi For this compound, these methods hold significant promise for predicting its metabolic fate and pharmacological interactions, thereby accelerating research and reducing the reliance on extensive in vitro and in vivo studies.

Future directions in this domain include:

Metabolism Prediction: Advanced computational models can help predict the metabolic pathways of parent drugs and identify potential metabolites. helsinki.fi For this compound, this can help to refine our understanding of the roles of various CYP enzymes and predict the impact of genetic polymorphisms on metabolite profiles.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrated PK/PD models can simulate the time course of drug and metabolite concentrations in the body and relate them to pharmacological effects. These models can be used to explore the impact of different dosing regimens and patient-specific factors (like CYP genotype) on the levels of this compound and clinical outcomes.

Molecular Docking and Dynamics: These simulation techniques can model the interaction of this compound and its isomers with the active sites of metabolizing enzymes (like CYP2D6) and pharmacological targets (like neurotransmitter transporters). This can provide atomic-level insights into the mechanisms of stereoselective metabolism and receptor binding.

Improving Isomer Differentiation: A noted limitation of some current software is the inability to distinguish between isomers like (E)- and (Z)-10-hydroxyamitriptyline for predicting properties like chromatographic retention time. helsinki.fi Future development of more sophisticated algorithms is needed to overcome these challenges and improve the accuracy of in silico predictions for complex isomeric mixtures.

Exploration of Novel Biotransformation Systems and Pathways

The production of drug metabolites for research, including for use as analytical standards and in toxicological studies, can be challenging and expensive through traditional chemical synthesis. psu.edu A promising future direction is the exploration and development of novel biotransformation systems to generate these compounds.

A key area of exploration is the use of microbial enzyme systems:

Microbial Cytochromes P450: Researchers have successfully used P450 enzymes from bacteria, such as Sorangium cellulosum, to produce human-like drug metabolites. psu.edu These microbial P450s can be expressed in host organisms like Escherichia coli, creating whole-cell biocatalysts. psu.eduresearchgate.net

Preparative-Scale Synthesis: An E. coli-based whole-cell biotransformation system has been shown to effectively convert amitriptyline into its 10-hydroxylated product. psu.edu This approach is scalable and can produce milligram quantities of the metabolite, which is sufficient for detailed structural elucidation (e.g., by NMR spectroscopy) and further study. psu.edu The (E)-configuration of the hydroxyl group produced by this microbial system matches the preferred configuration achieved by human P450s. researchgate.net

Advantages of Biotransformation: Biocatalytic methods operate under mild reaction conditions and can exhibit high regio- and stereoselectivity, often surpassing what can be achieved with conventional chemical synthesis. researchgate.net This makes them an attractive alternative for producing specific isomers of this compound.

Future research will focus on screening for new microbial P450s with diverse selectivity and optimizing these whole-cell systems for higher yields and efficiency. researchgate.net This bio-engineering approach could provide a sustainable and cost-effective source of this compound and other drug metabolites for the broader scientific community.

Q & A

Q. What ethical protocols are critical for human studies involving this compound?

  • Methodological Answer :
  • Informed Consent : Disclose risks of genetic testing (CYP profiling) and potential side effects (e.g., QT prolongation).
  • Data Anonymization : Use coded identifiers for participant data, compliant with GDPR/HIPAA .

Tables for Reference

Table 1 : Key CYP Enzymes in this compound Metabolism

CYP IsoformRoleInhibitorsGenetic Variants
CYP2D6Primary oxidationQuinidine, fluoxetine*3, *4, *5 (poor metabolizers)
CYP2C19Secondary pathwayOmeprazole, citalopram*2, *3 (loss-of-function)

Table 2 : Analytical Parameters for LC-MS/MS Quantification

ParameterValue
LLOQ0.5 ng/mL
LinearityR² >0.99
Intra-day PrecisionRSD <10%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.